Product packaging for 1-(3-Ethyl-5-mercaptophenyl)propan-1-one(Cat. No.:)

1-(3-Ethyl-5-mercaptophenyl)propan-1-one

Cat. No.: B14044032
M. Wt: 194.30 g/mol
InChI Key: ARSFHPSTZDFCLU-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This chemical is supplied with a minimum purity of 98% and is documented with a detailed product specification sheet . Researchers can access supporting analytical data, including 1 H-NMR spectra, upon request to aid in compound identification and verification . The presence of a mercapto (thiol) functional group in its structure is a key molecular feature, suggesting potential applications in various research fields. Compounds containing mercapto groups are of significant interest in materials science, particularly in the development of corrosion inhibitors for metals like copper . The research value of this compound may lie in its ability to coordinate with metal surfaces or act as a building block for the synthesis of more complex molecules with tailored properties. This product is strictly for research and development purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B14044032 1-(3-Ethyl-5-mercaptophenyl)propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(3-ethyl-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-8-5-9(11(12)4-2)7-10(13)6-8/h5-7,13H,3-4H2,1-2H3

InChI Key

ARSFHPSTZDFCLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)S)C(=O)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Ethyl 5 Mercaptophenyl Propan 1 One and Its Structural Analogues

Strategic Approaches to Aryl Propanone Scaffolds

The construction of the central aryl propanone scaffold is a critical phase in the synthesis. Several powerful methodologies can be employed to achieve this, each with its own advantages and substrate scope.

Friedel-Crafts Acylation Strategies on Substituted Thiophenols

Friedel-Crafts acylation is a classic and effective method for forming aryl ketones. wikipedia.orgsigmaaldrich.com In the context of synthesizing 1-(3-ethyl-5-mercaptophenyl)propan-1-one, this would involve the acylation of a suitably substituted thiophenol derivative. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion is generated and then attacks the aromatic ring. sigmaaldrich.com

For this specific target molecule, a plausible route would involve the Friedel-Crafts acylation of 3-ethylthiophenol with propanoyl chloride. The regioselectivity of this reaction is crucial. In substituted benzenes, the position of acylation is directed by the existing substituents. In the case of 3-ethylthiophenol, the ethyl group is an ortho-, para-directing activator, while the mercapto group is also ortho-, para-directing. The interplay of these directing effects would influence the final position of the propanoyl group.

It is important to note that the mercapto group can be sensitive to the harsh conditions of Friedel-Crafts reactions. Therefore, protection of the thiol functionality may be necessary before acylation, followed by a deprotection step. Alternatively, catalytic versions of the Friedel-Crafts acylation using milder catalysts like metal triflates can be employed to improve functional group tolerance. researchgate.net

Table 1: Comparison of Friedel-Crafts Acylation Conditions
CatalystAcylating AgentSolventKey AdvantagesPotential Challenges
Aluminum Chloride (AlCl₃)Propanoyl ChlorideDichloromethaneHigh reactivity, readily availableRequires stoichiometric amounts, potential for side reactions
Ytterbium(III) Triflate [Yb(OTf)₃]Propanoyl AnhydrideAcetonitrile (B52724)Catalytic amounts, milder conditionsHigher cost of catalyst

Suzuki-Miyaura or Kumada Coupling Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, offer powerful and versatile alternatives for constructing the aryl propanone scaffold. mdpi.comwikipedia.org These methods involve the formation of a carbon-carbon bond between an aryl halide or triflate and a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction typically couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov To synthesize the target molecule, one could envision a strategy where a suitably protected 3-bromo-5-ethylthiophenol is coupled with a propanoyl-containing boronic acid derivative. Alternatively, an arylboronic acid with the ethyl and protected mercapto groups could be coupled with a propanoyl-containing halide. The Suzuki-Miyaura coupling is known for its high functional group tolerance, which could be advantageous when dealing with the sensitive mercapto group. mdpi.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner, coupled with an aryl halide, and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgchem-station.com A potential synthetic route could involve the reaction of a Grignard reagent derived from a protected 3-bromo-5-ethylthiophenol with a propanoyl-containing electrophile. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions. chem-station.com

Table 2: Overview of Cross-Coupling Strategies
ReactionAryl ComponentCoupling PartnerCatalyst System
Suzuki-Miyaura3-Bromo-5-ethylthiophenol (protected)Propanoylboronic acid derivativePd(PPh₃)₄ / Base
Kumada3-Bromo-5-ethylthiophenol (protected)Propanoylmagnesium bromideNi(dppe)Cl₂

Organometallic Reagent Mediated Syntheses (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles that can be used to construct the aryl propanone skeleton. libretexts.org These reagents react with a variety of electrophiles to form new carbon-carbon bonds. libretexts.org

Grignard Reagents: A Grignard reagent can be prepared from an aryl halide, such as 3-bromo-5-ethylthiophenol (with a protected thiol group). This organomagnesium compound can then react with an appropriate propanoyl electrophile, like propanoyl chloride or propanal followed by oxidation, to yield the desired ketone. libretexts.orgchemguide.co.uklibretexts.org The reaction with propanoyl chloride would directly form the ketone, while the reaction with propanal would yield a secondary alcohol that would require a subsequent oxidation step to be converted to the propanone.

Organolithium Compounds: Organolithium reagents are even more reactive nucleophiles than their Grignard counterparts. wikipedia.orgfiveable.me An organolithium species could be generated from a protected 3-bromo-5-ethylthiophenol via lithium-halogen exchange. This highly reactive intermediate can then be treated with a suitable propanoyl electrophile. A common strategy for ketone synthesis using organolithium reagents involves their reaction with Weinreb amides (N-methoxy-N-methylamides). wikipedia.org This method is often preferred as it helps to prevent the common problem of over-addition that can occur with more reactive electrophiles like acyl chlorides, which would lead to the formation of a tertiary alcohol. masterorganicchemistry.com

Introduction and Functionalization of the Mercapto Moiety

Once the aryl propanone scaffold is in place, the next critical step is the introduction or deprotection of the mercapto group.

Thiol Addition Reactions for Introducing the Mercapto Group

If the synthesis of the aryl propanone was performed on a substrate lacking the mercapto group, it can be introduced in a subsequent step. One common method for introducing a thiol group onto an aromatic ring is through the Newman-Kwart rearrangement. This involves the conversion of a phenol (B47542) to a thiophenol. The starting phenol can be converted to a thiocarbamate, which upon heating, rearranges to a thionocarbamate. Subsequent hydrolysis yields the desired thiophenol.

Another approach involves the use of thiol-ene "click" chemistry, where a thiol is added across a double bond. alfa-chemistry.comwikipedia.org This would require the presence of an alkene functionality on the aryl propanone intermediate. The thiol-ene reaction can be initiated by radicals or catalyzed by nucleophiles and proceeds with high efficiency and selectivity. wikipedia.org

Transition Metal-Catalyzed Thiolation Methods

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds, a key step in the synthesis of mercaptophenyl derivatives. researchgate.net Historically, the formation of aryl sulfides was challenging due to the tendency of sulfur compounds to deactivate metal catalysts. nih.gov However, significant progress has been made, with various metals like palladium, copper, nickel, and cobalt being effectively utilized. nih.gov

Palladium-catalyzed thiolation of aryl halides, first reported by Migita in 1978, has been extensively developed. nih.gov Modern methods often employ bidentate phosphine (B1218219) ligands to improve catalyst stability and reactivity, allowing for the coupling of a wide range of aryl bromides and iodides with thiols. nih.gov Copper has also emerged as a cost-effective and efficient catalyst for these transformations, particularly for coupling aryl iodides with thiols. nih.gov Nickel-catalyzed methods, including electrochemical approaches, offer advantages such as the ability to use less reactive aryl chlorides and bromides under mild, base-free conditions. researchgate.netnih.gov Cobalt-catalyzed systems provide another alternative for the arylation of both aryl and alkyl thiols with aryl halides. nih.gov

A plausible mechanism for palladium-catalyzed aryl sulfide (B99878) synthesis generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-thiolate intermediate. Reductive elimination then yields the desired aryl sulfide and regenerates the active Pd(0) catalyst. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Thiolation Methods
Catalyst SystemAryl Halide SubstrateKey AdvantagesReferences
Palladium with phosphine ligandsAryl bromides and iodidesWell-established, broad substrate scope nih.gov
Copper saltsAryl iodidesCost-effective nih.gov
Nickel complexes (including electrochemical methods)Aryl chlorides and bromidesMild, base-free conditions researchgate.netnih.gov
Cobalt complexesAryl iodides and bromidesAlternative to palladium and copper nih.gov

Directed Ortho-Metalation and Directed Cyclization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgunblog.fr This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high precision. wikipedia.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov The aryl O-carbamate group, in particular, is one of the most powerful DMGs. nih.gov

For the synthesis of mercaptophenyl derivatives, a DoM strategy could involve the use of a suitable DMG to direct the introduction of a sulfur-containing electrophile to a specific position on the phenyl ring. The choice of the directing group and the reaction conditions are critical for achieving the desired regioselectivity. unblog.fr

Directed cyclization strategies can be employed to construct cyclic analogues or precursors. These methods often rely on intramolecular reactions, where a tethered nucleophile and electrophile react to form a ring. researchgate.net For instance, a molecule containing both a thiol group and a reactive functional group on a side chain could be induced to cyclize, forming a heterocyclic ring fused to the phenyl group. The success of these strategies depends on factors such as ring size, conformational preferences, and the reactivity of the involved functional groups. nih.govrsc.orguni-kiel.denih.gov

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Control of Positional Isomerism in Mercaptophenyl Systems

Controlling the position of the mercapto group on the phenyl ring is crucial for the synthesis of specific isomers like this compound. The choice of synthetic strategy plays a pivotal role in achieving this control. For instance, in electrophilic aromatic substitution reactions, the directing effects of existing substituents on the ring will determine the position of incoming groups.

In the context of transition metal-catalyzed cross-coupling reactions, the starting aryl halide's substitution pattern dictates the final position of the thiol group. For example, starting with 1-bromo-3-ethyl-5-halobenzene would lead to the desired 3-ethyl-5-mercaptophenyl product upon thiolation.

Directed ortho-metalation offers a high degree of regiocontrol by positioning the incoming group specifically ortho to the directing group. icho.edu.pl By carefully choosing the starting material and the directing group, one can selectively introduce the mercapto group at a desired position.

Enantioselective Synthesis Approaches for Chiral Derivatives (if applicable to future derivatization)

Should the synthesis of chiral derivatives of this compound be desired, for instance, by introducing a stereocenter in the propanone side chain, enantioselective methods would be necessary. One common approach is the asymmetric reduction of a prochiral ketone to a chiral alcohol using chiral catalysts. nih.govrsc.org For example, asymmetric transfer hydrogenation of a ketone using a chiral ruthenium catalyst can produce alcohols with high enantioselectivity. nih.gov

Another strategy involves the enantioselective synthesis of α-quaternary ketones, which can be achieved through methods like copper-catalyzed reactions of acyl electrophiles with chiral allylic nucleophiles. nih.gov Furthermore, dynamic kinetic resolution of racemic starting materials, such as γ-keto carboxylic acids, can provide access to chiral multicyclic γ-lactones, which could serve as chiral building blocks. rsc.org

Table 2: Strategies for Enantioselective Synthesis
MethodDescriptionKey FeaturesReferences
Asymmetric Transfer HydrogenationReduction of a prochiral ketone to a chiral alcohol using a chiral catalyst.High enantioselectivity can be achieved. nih.gov
Enantioselective Synthesis of α-Quaternary KetonesCopper-catalyzed reaction of acyl electrophiles with chiral allylic nucleophiles.Access to ketones with a chiral center at the α-position. nih.gov
Dynamic Kinetic ResolutionResolution of a racemic mixture to yield a single enantiomer of the product.Useful for obtaining enantiopure compounds from racemic starting materials. rsc.org

Green Chemistry and Sustainable Synthetic Routes

Solvent-Free and Mechanochemical Synthesis Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. Solvent-free reactions and mechanochemistry are two key areas of green chemistry that can be applied to the synthesis of mercaptophenyl compounds. jmchemsci.comacs.org

Solvent-free reactions, as the name suggests, are conducted without the use of a solvent, which reduces waste and potential environmental hazards associated with many organic solvents. jmchemsci.com These reactions can be facilitated by heating the neat reactants or by using solid supports. jmchemsci.com For instance, the synthesis of thiol esters from carboxylic acids and thiols can be achieved under solvent-free conditions. researchgate.net

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. ucl.ac.ukatomfair.com This technique can often be performed without any solvent or with only a small amount of liquid (liquid-assisted grinding). ucl.ac.ukmdpi.com Mechanochemical methods have been successfully applied to a variety of organic transformations and offer advantages such as reduced reaction times, improved yields, and the ability to carry out reactions between solids that are not soluble in common solvents. ucl.ac.uknih.gov This approach presents a promising green alternative for the synthesis of this compound and its analogues. mdpi.com

Microwave and Flow Chemistry Applications in Synthesis

Modern synthetic chemistry has increasingly turned to advanced technologies like microwave irradiation and flow chemistry to address the challenges of efficiency, safety, and scalability. These methodologies offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, and enhanced safety profiles, making them highly relevant for the synthesis of this compound and its structural analogues.

Microwave-assisted synthesis utilizes microwave radiation to heat chemical reactions directly and efficiently. This technique has been successfully employed in a variety of organic transformations, including the synthesis of heterocyclic compounds and chalcones. nih.govresearchgate.net For the synthesis of aromatic ketones, microwave irradiation can significantly shorten reaction times, often from hours to minutes, while improving product yields. nih.gov In the context of this compound, microwave technology could be applied to key steps such as the Friedel-Crafts acylation or subsequent modifications of the aromatic ring. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts, simplifying purification processes. nih.gov

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. d-nb.inforesearchgate.net This approach offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to highly reproducible and scalable processes. nih.gov For the multi-step synthesis of complex molecules like this compound, flow chemistry provides a platform to integrate several reaction steps sequentially, minimizing the need for isolation and purification of intermediates. uc.pt This is particularly advantageous when dealing with hazardous reagents or unstable intermediates, as the small reactor volumes enhance safety. d-nb.info Pharmaceutical companies have increasingly adopted flow chemistry for the synthesis of active pharmaceutical ingredients, demonstrating its robustness and efficiency. nih.gov The synthesis of structural analogues could also be streamlined using flow systems, allowing for rapid variation of building blocks to create a library of related compounds.

Catalytic Strategies for Reduced Waste Generation

A primary goal of green chemistry is the reduction of waste, and the development of efficient catalytic strategies is central to achieving this. In the synthesis of this compound, catalytic methods can be employed in key bond-forming reactions, such as the formation of the carbon-sulfur (C-S) bond and the ketone group, to improve atom economy and minimize byproducts.

The formation of the thiophenol moiety is a critical step in the synthesis. Traditional methods for C-S bond formation often require harsh reaction conditions and stoichiometric reagents, leading to significant waste. Modern catalytic approaches, particularly those employing copper, have emerged as more sustainable alternatives. organic-chemistry.org Copper-catalyzed cross-coupling reactions between aryl halides and a sulfur source provide a direct and efficient route to thiophenols. uu.nl For instance, the use of copper iodide (CuI) as a catalyst allows for the coupling of aryl iodides with thiols under relatively mild conditions. uu.nl Furthermore, the use of readily available and inexpensive sulfur sources, in conjunction with a copper catalyst, can produce aryl thiols in high yields. organic-chemistry.org These methods often exhibit good functional group tolerance, making them applicable to a wide range of substituted precursors for analogues of this compound. The development of photocatalytic methods for C-S bond formation also presents a promising avenue for greener synthesis. beilstein-journals.org

Elucidation of Reaction Mechanisms and Pathways Involving the Compound

Mechanistic Investigations of Ketone Reactivity

The propanone group, an aromatic ketone, is a primary site for a variety of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the potential for enolization at the α-carbon.

The carbonyl group (C=O) in the propanone moiety is highly polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. This inherent electrophilicity of the carbonyl carbon makes it susceptible to attack by nucleophiles. masterorganicchemistry.com The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This is often followed by protonation of the resulting alkoxide ion to yield an alcohol. libretexts.org

The rate and reversibility of nucleophilic addition reactions are dependent on the nature of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as hydride reagents (e.g., NaBH₄, LiAlH₄) and organometallic reagents (e.g., Grignard reagents), lead to irreversible additions. masterorganicchemistry.com In contrast, weaker nucleophiles result in reversible reactions. masterorganicchemistry.com The presence of the aromatic ring and the ethyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. Electron-donating or withdrawing substituents on the aromatic ring can also influence the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic addition. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

NucleophileProduct Type
Hydride ion (H⁻) from NaBH₄ or LiAlH₄Secondary alcohol
Grignard Reagent (R-MgX)Tertiary alcohol
Cyanide ion (CN⁻)Cyanohydrin
Water (H₂O)Hydrate (gem-diol)
Alcohol (ROH)Hemiacetal/Acetal

The propanone moiety of 1-(3-Ethyl-5-mercaptophenyl)propan-1-one possesses α-hydrogens (on the carbon adjacent to the carbonyl group), which are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, these α-hydrogens can be abstracted to form an enolate ion. This enolate is a key intermediate in several reactions, most notably aldol-type condensation reactions. masterorganicchemistry.com

The enolate ion is a powerful nucleophile and can attack the electrophilic carbonyl carbon of another molecule of the aldehyde or ketone. libretexts.org In the case of this compound, it can undergo self-condensation or a crossed aldol (B89426) condensation with another carbonyl compound. masterorganicchemistry.comwikipedia.org The initial product of this addition is a β-hydroxy ketone. wikipedia.org Under heating or acidic/basic conditions, this aldol addition product can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone, a process known as aldol condensation. wikipedia.org The formation of the conjugated system provides a thermodynamic driving force for the dehydration step.

The propanone group can be reduced to a secondary alcohol or completely deoxygenated to an alkyl group, depending on the reducing agent and reaction conditions.

Reduction to a Secondary Alcohol: This transformation is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. youtube.comchemistrysteps.com This is followed by protonation of the resulting alkoxide intermediate, usually during an acidic or aqueous workup, to yield the corresponding secondary alcohol, 1-(3-ethyl-5-mercaptophenyl)propan-1-ol. libretexts.orgchemistrysteps.com

Reduction to an Alkane (Deoxygenation): The complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through several methods, including the Clemmensen reduction and the Wolff-Kishner reduction. youtube.com

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). youtube.com While the exact mechanism is not fully understood, it is thought to involve electron transfer from the metal surface to the protonated carbonyl group. csbsju.edu

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH). youtube.com

Mechanistic Studies of Mercapto Group Transformations

The mercapto (-SH) group is a versatile functional group that can undergo both oxidation and nucleophilic substitution reactions.

The sulfur atom in the mercapto group exists in its lowest oxidation state and is readily oxidized. The oxidation products depend on the strength of the oxidizing agent.

Oxidation to Disulfides: Mild oxidizing agents, such as molecular oxygen (O₂), hydrogen peroxide (H₂O₂), or iodine (I₂), can oxidize two molecules of the thiol to form a disulfide (-S-S-) linkage. libretexts.orglibretexts.org This reaction proceeds through the formation of a thiyl radical intermediate. researchgate.net The resulting product would be 1,2-bis(3-ethyl-5-propionylphenyl) disulfide. The interconversion between thiols and disulfides is a crucial redox process in many biological systems. libretexts.org

Oxidation to Sulfoxides and Sulfones: Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The oxidation of the corresponding sulfide (B99878) (if formed from the thiol) can lead to a sulfoxide (B87167) (-SO-) and subsequently to a sulfone (-SO₂-). libretexts.orglibretexts.org Reagents like hydrogen peroxide or peroxy acids are commonly used for these transformations. researchgate.net The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Table 2: Oxidation Products of the Mercapto Group

Oxidizing AgentProduct Functional Group
Mild (e.g., I₂, air)Disulfide (-S-S-)
Moderate (e.g., H₂O₂ in controlled conditions)Sulfoxide (-SO-)
Strong (e.g., excess H₂O₂, KMnO₄)Sulfone (-SO₂-)

The thiol group (-SH) can be deprotonated by a base to form a thiolate anion (-S⁻). This thiolate is a potent nucleophile and can participate in nucleophilic substitution reactions. libretexts.org

S-Alkylation: The thiolate anion can react with alkyl halides in an Sₙ2 reaction to form a thioether (sulfide). libretexts.org The sulfur nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Nucleophilic Aromatic Substitution: While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. libretexts.org The thiolate anion of this compound could potentially act as a nucleophile in such reactions. acs.orgacs.org

Thiol-Ene Click Reactions and Related Radical Additions

The thiol group (-SH) of this compound enables its participation in thiol-ene "click" chemistry, a highly efficient and versatile method for covalent bond formation. rsc.org This reaction involves the addition of the thiol across a carbon-carbon double bond (an "ene"). The process can be initiated either through a radical-mediated pathway or via a nucleophilic/base-catalyzed mechanism. rsc.org

The radical-mediated reaction is more common and proceeds via a free-radical chain mechanism. bohrium.com

Initiation: The reaction is typically initiated by photolysis or thermolysis of a radical initiator (e.g., AIBN, DMPA), which abstracts the hydrogen atom from the thiol group of this compound to generate a reactive thiyl radical. sci-hub.box

Propagation:

The thiyl radical adds to an alkene (the "ene" component), forming a carbon-centered radical intermediate.

This carbon radical then abstracts a hydrogen atom from another molecule of the thiol, regenerating the thiyl radical and forming the final thioether product. This chain process continues until the reactants are consumed.

Termination: The reaction ceases when two radicals combine.

This reaction is characterized by its high yield, rapid reaction rates, insensitivity to oxygen and water in many cases, and formation of a single product without byproducts. bohrium.com The anti-Markovnikov addition of the thiol across the double bond is a key feature of the radical pathway.

Below is a table illustrating potential thiol-ene reactions involving this compound with various alkene partners.

Alkene ("Ene") ReactantChemical Structure of "Ene"Expected Product Name
Allyl alcoholCH₂=CHCH₂OH1-(3-Ethyl-5-((3-hydroxypropyl)thio)phenyl)propan-1-one
StyreneC₆H₅CH=CH₂1-(3-Ethyl-5-(phenethylthio)phenyl)propan-1-one
Methyl acrylateCH₂=CHCOOCH₃Methyl 3-((3-ethyl-5-propanoylphenyl)thio)propanoate
1-OcteneCH₂=CH(CH₂)₅CH₃1-(3-Ethyl-5-(octylthio)phenyl)propan-1-one

Aromatic Ring Reactivity and Substituent Effects

Propanoyl Group (-COCH₂CH₃): This is a meta-directing, deactivating group. Its carbonyl component withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M), making the ring less nucleophilic and thus less reactive towards electrophiles. chemistrytalk.orglibretexts.org

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an ortho/para-directing, activating group. It donates electron density to the ring primarily through an inductive effect (+I), which activates the ring towards electrophilic attack. libretexts.orglibretexts.org

Mercapto Group (-SH): This group is ortho/para-directing and activating. While sulfur is electronegative (a -I effect), its lone pairs of electrons can be donated to the ring via resonance (+M effect), which is the dominant factor. This resonance donation significantly increases the electron density at the ortho and para positions. organicchemistrytutor.com

Electrophilic Aromatic Substitution Patterns

The positions on the benzene (B151609) ring available for substitution are C2, C4, and C6. The directing effects of the existing substituents converge to strongly favor substitution at these positions.

The ethyl group (at C3) directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

The mercapto group (at C5) directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

The activating effects of the ethyl and mercapto groups are reinforcing, meaning they both activate the same positions on the ring. youtube.com Therefore, electrophilic aromatic substitution is overwhelmingly directed to positions 2, 4, and 6. The precise ratio of products would be influenced by steric hindrance, with the bulky propanoyl and ethyl groups potentially hindering attack at the adjacent C2 position compared to the C4 and C6 positions.

SubstituentPositionElectronic EffectReactivity EffectDirecting Position(s)
PropanoylC1-I, -M (Electron Withdrawing)DeactivatingMeta (C3, C5 - occupied)
EthylC3+I (Electron Donating)ActivatingOrtho (C2, C4), Para (C6)
MercaptoC5-I, +M (Overall Donating)ActivatingOrtho (C4, C6), Para (C2)

Theoretical Impact of Ethyl and Mercapto Groups on Aromatic Reactivity

The activating and directing effects of the ethyl and mercapto groups can be explained by examining their influence on the stability of the carbocation intermediate (the arenium ion or σ-complex) formed during the rate-determining step of electrophilic aromatic substitution. masterorganicchemistry.com

The ethyl group, through its electron-donating inductive effect, helps to stabilize the positive charge of the arenium ion. This stabilization is most effective when the electrophile attacks at the ortho or para positions, as this allows the positive charge in one of the resonance structures of the intermediate to be located on the carbon atom directly attached to the ethyl group. libretexts.org

The mercapto group provides a more potent stabilizing effect via resonance. When substitution occurs at the ortho or para positions, a resonance structure can be drawn where a lone pair of electrons from the sulfur atom is delocalized into the ring, forming a double bond between the sulfur and the carbon. This creates an additional resonance contributor that satisfies the octet rule for all atoms and effectively disperses the positive charge. organicchemistrytutor.com This strong resonance stabilization significantly lowers the activation energy for attack at the ortho and para positions compared to the meta position.

Theoretical studies on substituted benzenes show that substituents have a significant effect on the electron population and aromaticity of the ring. Electron-donating groups like ethyl and mercapto increase the π-electron density of the ring, enhancing its nucleophilicity and thus its reactivity towards electrophiles. chemistrytalk.org

Multi-Component Reactions and Cascade Processes Incorporating the Compound

The presence of three distinct functional groups—ketone, thiol, and an activated aromatic ring—makes this compound a potentially valuable substrate for multi-component reactions (MCRs) and cascade processes. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates structural features from each component. organic-chemistry.orgtcichemicals.com

The compound's functional groups could participate in the following hypothetical MCRs:

Ugi or Passerini-type Reactions: The ketone group can condense with a primary amine to form an imine in situ. This imine could then be intercepted by an isocyanide and a carboxylic acid (in an Ugi four-component reaction) or just the carboxylic acid (in a Passerini three-component reaction) to generate complex α-acylamino amide structures. nih.gov

Gewald-type Reactions: The thiol group could potentially act as the sulfur component in variations of the Gewald three-component reaction, which typically combines a ketone, an α-cyanoester, and elemental sulfur to form a substituted thiophene.

Cascade Reactions: A cascade reaction could be designed where an initial reaction at one functional group creates an intermediate that subsequently undergoes an intramolecular reaction with another functional group. For instance, an intermolecular reaction at the ketone could be followed by an intramolecular cyclization involving the nucleophilic thiol group, leading to the formation of a heterocyclic ring system.

These potential pathways highlight the compound's utility in combinatorial chemistry for the rapid synthesis of complex molecular architectures from simple starting materials. nih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by its specific functional groups and substitution pattern. While specific experimental data for this compound is not available, general principles can be applied.

Kinetics: The rate of a chemical reaction is dependent on the activation energy of its rate-determining step.

Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. masterorganicchemistry.com The presence of two activating groups (ethyl, mercapto) and one deactivating group (propanoyl) results in a complex kinetic profile. The activating groups lower the activation energy by stabilizing the arenium ion intermediate, thereby increasing the reaction rate relative to unsubstituted benzene. organicchemistrytutor.com Conversely, the deactivating propanoyl group raises the activation energy. The net effect is likely a reaction that is faster than that of benzoylpropane but slower than that of 3-ethyl-5-mercaptobenzene.

Thiol-Ene Reaction: Radical-mediated thiol-ene reactions are known for their extremely fast kinetics. The chain propagation steps are highly efficient, leading to rapid consumption of reactants, often on the order of minutes, particularly under photoinitiation. bohrium.com

Thermodynamics: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products.

Electrophilic Aromatic Substitution: Most common EAS reactions, such as nitration and halogenation, are highly exothermic and essentially irreversible, strongly favoring product formation. youtube.com Sulfonation, however, is a reversible process, and the position of equilibrium can be controlled by reaction conditions. youtube.com

A qualitative comparison of reaction rates is presented below.

Reaction TypeKey TransformationRelative Rate (Kinetics)Thermodynamic Favorability (ΔG)
EAS (Nitration)Ring NitrationModerate to Fast (net activation)Highly Favorable (Exergonic)
Thiol-Ene ClickAddition to AlkeneVery FastHighly Favorable (Exergonic)
Ketone ReductionReduction to AlcoholDepends on reducing agentGenerally Favorable

Computational and Theoretical Chemistry Investigations of 1 3 Ethyl 5 Mercaptophenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometries, energies, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For a hypothetical study of 1-(3-Ethyl-5-mercaptophenyl)propan-1-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would also yield the ground state energy of the molecule, a key piece of information for assessing its stability. Different functionals and basis sets, such as B3LYP/6-31G(d,p), could be used to optimize the molecular structure and predict its thermodynamic properties. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and shape of these orbitals are crucial in predicting how a molecule will react. For this compound, FMO analysis would help identify the molecule's nucleophilic and electrophilic sites. The HOMO, being the orbital from which the molecule is most likely to donate electrons, would indicate regions of nucleophilicity. Conversely, the LUMO, the orbital most likely to accept electrons, would point to electrophilic centers. youtube.com The energy gap between the HOMO and LUMO is also an important indicator of a molecule's kinetic stability and reactivity. youtube.com

Electrostatic Potential Surface Analysis for Reaction Sites

An electrostatic potential (ESP) surface analysis maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution and is a powerful tool for predicting reaction sites. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, an ESP analysis would highlight the electronegative oxygen and sulfur atoms as potential sites for electrophilic interaction, while the electropositive regions, likely around the hydrogen atoms, would be potential sites for nucleophilic interaction.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides invaluable tools for elucidating the step-by-step process of a chemical reaction, known as the reaction mechanism.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. researchgate.net Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate these transition states on the potential energy surface. Once the transition state is identified, the activation energy, which is the energy difference between the reactants and the transition state, can be calculated. This value is a key determinant of the reaction rate. For a hypothetical reaction involving this compound, these calculations would predict how fast the reaction would proceed.

Intrinsic Reaction Coordinate (IRC) Computations for Pathway Mapping

Intrinsic Reaction Coordinate (IRC) computations are used to map the reaction pathway from the transition state down to the reactants and products. uni-muenchen.de This calculation confirms that the identified transition state indeed connects the desired reactants and products. The IRC path represents the minimum energy pathway and provides a detailed picture of the geometric changes the molecule undergoes during the reaction. For a reaction involving this compound, an IRC calculation would provide a virtual "movie" of the reaction, showing the bond-breaking and bond-forming processes.

Solvent Effects Modeling in Reaction Dynamics

In the computational study of this compound, modeling the influence of the solvent is crucial for accurately predicting its behavior in solution. ucsb.edu Solvent effects can significantly alter reaction rates and equilibrium constants. ucsb.edursc.org Computational chemistry employs two primary approaches to model these effects: implicit and explicit solvent models. wikipedia.orgfiveable.me

Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as the dielectric constant. fiveable.meacs.org This approach is computationally efficient, allowing for the study of larger molecular systems and longer simulation times. fiveable.meresearchgate.net Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are effective at capturing the bulk electrostatic effects of the solvent on the solute. fiveable.me For a molecule like this compound, an implicit model could be used to quickly estimate the solvation free energy in various solvents, providing insights into its solubility and partitioning behavior.

Explicit Solvent Models provide a more detailed, atomistic representation of the solvent by including individual solvent molecules in the simulation. fiveable.menih.gov This method allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding, which is particularly relevant for the mercapto (-SH) and carbonyl (C=O) groups of the target molecule. fiveable.me However, the inclusion of numerous solvent molecules significantly increases the computational cost, limiting the size of the system and the duration of the simulations that can be practically performed. fiveable.meresearchgate.net

Hybrid Models , such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a compromise by treating the chemically active region of the solute (e.g., the reacting functional groups) with a high level of quantum mechanical theory, while the surrounding solvent is treated with a less computationally demanding molecular mechanics force field. wikipedia.org This approach can provide a balance between accuracy and computational feasibility for studying reaction dynamics in solution. nih.gov

The choice of solvent model depends on the specific research question. For rapid screening of solvent effects on the conformational stability of this compound, an implicit model would be suitable. To investigate the detailed mechanism of a reaction involving this molecule, where specific solvent interactions play a key role, an explicit or hybrid model would be more appropriate.

Model TypeDescriptionAdvantagesDisadvantagesApplicability to this compound
Implicit (Continuum)Solvent is a continuous medium with bulk properties. fiveable.meComputationally efficient, good for large systems. fiveable.meDoes not capture specific local interactions like hydrogen bonds. wikipedia.orgScreening solvent effects on overall stability and solubility.
ExplicitIndividual solvent molecules are included. fiveable.meAccurately models specific solute-solvent interactions. fiveable.meComputationally expensive, limits system size and simulation time. fiveable.meDetailed study of reaction mechanisms where solvent coordination is critical.
Hybrid (QM/MM)Combines quantum mechanics for the solute and molecular mechanics for the solvent. wikipedia.orgBalances accuracy and computational cost. nih.govRequires careful setup and parameterization.Investigating reaction pathways and transition states in solution.

Molecular Modeling and Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. nih.gov The collection of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy landscape. frontiersin.org

Computational methods are indispensable for exploring these complex landscapes. nih.gov A common approach is to perform systematic or stochastic searches of the conformational space. For this compound, this would involve rotating the rotatable bonds, such as the C-C bonds in the ethyl and propanone side chains and the C-S bond of the mercapto group. By calculating the energy for each conformation, a potential energy surface can be constructed. acs.org

The energy landscape can reveal the global minimum energy conformation, which is the most stable structure, as well as other low-energy local minima that may be populated at room temperature. frontiersin.org The transition states connecting these minima represent the energy barriers to conformational change. Understanding this landscape provides insights into the molecule's flexibility and how it might adapt its shape to interact with other molecules. nih.gov

Rotatable BondDescriptionExpected Impact on Conformation
Phenyl-CORotation around the bond connecting the phenyl ring and the propanone group.Affects the orientation of the carbonyl group relative to the aromatic ring, influencing electronic properties.
CO-CH2Rotation of the ethyl group of the propanone moiety.Determines the spatial arrangement of the terminal methyl group.
Phenyl-CH2 (Ethyl)Rotation of the ethyl group attached to the phenyl ring.Influences the overall shape and potential for steric hindrance.
Phenyl-SRotation around the bond connecting the phenyl ring and the sulfur atom.Positions the thiol hydrogen, which is important for potential hydrogen bonding.

The functional groups of this compound—the aromatic ring, the carbonyl group, and the mercapto group—enable it to participate in various non-covalent interactions. nih.gov These interactions are fundamental to its behavior in a biological or chemical system.

Hydrogen Bonding: The mercapto group (-SH) can act as a hydrogen bond donor, while the oxygen of the carbonyl group (C=O) can act as a hydrogen bond acceptor. stanford.edu Computational studies can quantify the strength and geometry of these hydrogen bonds with other molecules, such as water or amino acid residues in a protein active site. rsc.org

π-Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. acs.org These interactions, driven by dispersion forces, are crucial for the self-assembly of molecules and for binding to aromatic residues in biological targets. rsc.org The orientation of the stacking can be parallel, T-shaped, or parallel-displaced, each with a characteristic interaction energy that can be calculated. stanford.edu

Computational methods like Density Functional Theory (DFT) with dispersion corrections or high-level ab initio calculations can be used to accurately model these weak interactions. nih.gov The "Atoms in Molecules" (AIM) theory can be employed to analyze the electron density and characterize the nature of these non-covalent bonds. nih.gov

Interaction TypeParticipating Group(s)Potential Interacting PartnersSignificance
Hydrogen Bond DonorMercapto (-SH)Water, carbonyl groups, nitrogen-containing heterocycles.Solvation, receptor binding.
Hydrogen Bond AcceptorCarbonyl (C=O)Water, hydroxyl groups, amine groups.Solvation, receptor binding.
π-π StackingPhenyl ringOther aromatic rings (e.g., in proteins or other small molecules).Molecular recognition, self-assembly.

Prediction of Spectroscopic Signatures from First Principles (Methodological Validation, not property reporting)

First-principles calculations, which are based on the fundamental laws of quantum mechanics, can predict spectroscopic properties without relying on empirical parameters. nhr4ces.de This allows for the validation of computational methodologies by comparing theoretical spectra with experimental data. nhr4ces.de

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. q-chem.com Quantum mechanical methods, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) theory, can calculate the magnetic shielding tensors for each nucleus in this compound. tau.ac.ilrsc.org These shielding tensors can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Different computational methods and basis sets will yield slightly different predicted spectra. tau.ac.il By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, one can assess the accuracy of the chosen theoretical approach. Discrepancies between theoretical and experimental shifts, particularly for protons involved in hydrogen bonding (like the -SH proton), can highlight the need to include solvent effects in the calculations. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. tau.ac.il A computational frequency calculation, typically performed after a geometry optimization, yields the harmonic vibrational frequencies and their corresponding intensities. q-chem.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational modes would include the C=O stretch, the S-H stretch, and various aromatic C-H and C-C vibrations.

Comparing the calculated IR spectrum with an experimental one allows for the validation of the computational method's ability to describe the potential energy surface around the equilibrium geometry. q-chem.com

SpectroscopyCalculated PropertyComputational MethodPurpose of Methodological Comparison
NMRNuclear magnetic shielding tensors (chemical shifts). q-chem.comDFT (e.g., B3LYP), Hartree-Fock. tau.ac.ilAssess the accuracy of the electronic structure description and the treatment of solvent effects. nih.gov
IRVibrational frequencies and intensities. q-chem.comDFT, Hartree-Fock. q-chem.comValidate the accuracy of the calculated molecular geometry and force constants.

For crystalline solids, X-ray diffraction (XRD) is a primary technique for structure determination. d-nb.info A theoretical powder XRD pattern can be generated from a computationally predicted crystal structure. This involves first predicting the three-dimensional packing of this compound molecules in a unit cell, a field known as crystal structure prediction.

Once a candidate crystal structure is obtained, the positions of the Bragg peaks (2θ values) can be calculated using Bragg's law, and their intensities can be determined from the structure factor, which depends on the positions and types of atoms in the unit cell. Recent advances have also seen the application of machine learning models to predict crystal structures and their corresponding XRD patterns directly from chemical information. d-nb.infonih.gov

Comparing the computationally predicted XRD pattern with an experimental one is a stringent test of the ability of theoretical methods to accurately model the intermolecular forces that govern crystal packing.

Development and Validation of New Computational Methods Applied to Sulfur-Containing Aromatic Systems

The accurate theoretical modeling of sulfur-containing aromatic compounds like this compound presents unique challenges to computational chemistry. The presence of sulfur, a third-row element with multiple valence states and the capacity for d-orbital participation in bonding, necessitates the careful selection and validation of computational methods to achieve reliable predictions of molecular structure, reactivity, and spectroscopic properties. The development of new computational approaches, particularly within the framework of Density Functional Theory (DFT), has been crucial for advancing the understanding of these complex systems.

A significant area of research has been the benchmarking of various DFT functionals and basis sets to determine their accuracy for sulfur-containing molecules. Studies have shown that standard functionals may not always adequately describe the electronic structure and properties of organosulfur compounds. For instance, an assessment of different functionals for predicting the thermochemistry of bio-relevant polysulfur compounds found that while many methods can provide useful insights, the choice of functional and basis set is critical for obtaining accurate data. nih.gov It was noted that dispersion-corrected functionals, such as ωB97XD, often provide more reliable results for structures and thermochemical properties compared to older functionals like B3LYP, especially when paired with a sufficiently large basis set like 6-311G(2d,p). nih.gov

The validation of these methods typically involves comparing computed data with experimental results for a range of related molecules. For aromatic thiols, key benchmarks include geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical properties such as proton affinities and bond dissociation enthalpies (BDEs). For a molecule like this compound, this would involve comparing the calculated properties of simpler analogues, such as thiophenol and its substituted derivatives, against known experimental values.

Below is an illustrative table showcasing the kind of validation data that would be generated for a related compound, thiophenol, using various computational methods. This data is hypothetical but representative of typical computational chemistry studies.

Table 1: Comparison of Calculated and Experimental Geometries for Thiophenol

ParameterExperimental ValueB3LYP/6-31G(d)ωB97XD/6-311+G(d,p)M06-2X/aug-cc-pVTZ
C-S Bond Length (Å)1.761.781.761.75
S-H Bond Length (Å)1.341.351.341.34
C-S-H Bond Angle (°)99.599.899.699.5

Note: Data is illustrative and based on typical accuracies of the methods shown.

Another critical aspect in the development of computational methods for sulfur-containing aromatics is the accurate prediction of their chemical reactivity. This is often approached by calculating reaction energy barriers and transition state geometries. For instance, the reactivity of the thiol group in this compound, such as its propensity for oxidation or participation in nucleophilic reactions, can be modeled. The accuracy of these predictions is validated against experimentally determined reaction rates and mechanisms for similar classes of compounds. Computational studies on thiol-ene click chemistry have demonstrated the utility of high-level methods like CBS-QB3 for determining the energetics of reaction pathways involving thiols. researchgate.net

Furthermore, the development of methods to accurately calculate spectroscopic properties is essential for characterizing these molecules. NMR spectroscopy is a primary tool for structure elucidation, and computational methods are increasingly used to predict chemical shifts. Research has shown that while DFT-GIAO methods can be suitable for predicting NMR spectra of organosulfur compounds, the accuracy can vary depending on the oxidation state of the sulfur atom. researchgate.net Validating these computational approaches involves comparing the calculated NMR chemical shifts with experimental data for a series of related sulfur-containing compounds.

The following table provides a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for the aromatic carbons in a substituted thiophenol, illustrating the validation process for spectroscopic properties.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 4-Ethylthiophenol

Carbon AtomExperimental ShiftB3LYP/6-31G(d)mPW1PW91/6-311+G(2d,p)
C1 (ipso-S)128.5130.2128.8
C2/C6130.1131.5130.3
C3/C5129.2130.8129.4
C4 (ipso-Et)138.0139.5138.2

Note: Data is illustrative and based on typical accuracies of the methods shown.

Role As a Building Block in Complex Chemical Architectures and Methodological Material Design

Precursor in Polymer Synthesis Methodologies

No studies have been identified that describe the use of 1-(3-Ethyl-5-mercaptophenyl)propan-1-one as a precursor in polymer synthesis.

The design and synthesis of mercapto-functionalized monomers are crucial for the development of thioether-based polymers. However, there is no specific information available on the design or use of this compound as such a monomer.

General methodologies for polycondensation and ring-opening polymerization are well-established for various functionalized monomers. mdpi.comcmu.ac.thmdpi.comnih.gov These strategies are often employed for creating polymers with specific properties. tandfonline.com Thiol-containing molecules can, in principle, participate in such polymerization reactions. tandfonline.comresearchgate.net For instance, polythioesters can be synthesized through the ring-opening polymerization of thiolactones. researchgate.netnih.gov However, no research has been published detailing the application of this compound in either polycondensation or ring-opening polymerization strategies.

Ligand Design and Coordination Chemistry Methodologies

The fields of ligand design and coordination chemistry are vast, with numerous organic molecules being utilized to form complexes with metal ions. uci.eduyoutube.commdpi.com While compounds containing mercapto and ketone functionalities can act as ligands, there is a lack of specific information on the coordination chemistry of this compound.

The presence of both a mercapto (-SH) group and a ketone (C=O) group in this compound suggests its potential to act as a bidentate ligand, coordinating to a metal center through both sulfur and oxygen atoms. wikipedia.orgnih.gov The synthesis of metal complexes with such bifunctional ligands is a common practice in coordination chemistry. rasayanjournal.co.inrsc.org However, a comprehensive search of the chemical literature did not yield any reports on the synthesis of metal complexes specifically utilizing this compound as a ligand.

Ligand exchange reactions are fundamental to understanding the stability and reactivity of coordination complexes. nih.govarxiv.orgamanote.com The kinetics of these processes provide valuable insights into reaction mechanisms. rsc.org While general principles of ligand exchange kinetics are well-understood, no studies have been conducted on the ligand exchange or complexation kinetics of this compound with any metal ion.

Achieving stereochemical control is a significant goal in the synthesis of chiral metal complexes, often accomplished through the use of chiral ligands. researchgate.netnih.govnih.govrsc.org The molecular structure of this compound does not inherently possess a chiral center. While chirality can be induced upon coordination to a metal center, there is no research available on the stereochemical aspects of its coordination or any efforts to control the stereochemistry of its potential metal complexes.

Incorporation into Supramolecular Assemblies and Frameworks

The bifunctional nature of this compound, containing both a thiol (-SH) and a ketone (C=O) group, presents intriguing possibilities for its use in the construction of supramolecular assemblies like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Design Principles for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The design of COFs and MOFs hinges on the principles of reticular chemistry, where molecular building blocks are stitched together into extended, crystalline structures. For a molecule like this compound to be a viable linker in these frameworks, it would typically require modification to possess at least two reactive sites that can form strong, directional bonds.

For COFs , which are constructed from light elements linked by strong covalent bonds, the mercapto and ketone groups themselves are not the primary linkers. Instead, the aromatic ring would need to be functionalized with reactive groups such as boronic acids, aldehydes, or amines. For instance, if the molecule were modified to have two boronic acid groups, it could undergo condensation reactions with polyol linkers to form a boronate ester-linked COF. The ethyl and propanone groups would then act as pendants within the pores of the COF, influencing its chemical environment and properties.

For MOFs , the scenario is similar. MOFs consist of metal ions or clusters connected by organic linkers. mdpi.com The mercapto group can coordinate with soft metal ions, but for the formation of a stable, porous framework, the linker molecule would ideally have at least two coordinating groups, such as carboxylates or pyridyls. If this compound were derivatized to, for example, a dicarboxylic acid, it could then be used to build a variety of MOF structures. The mercapto and ketone functionalities would then be positioned within the pores, offering sites for post-synthetic modification or for direct interaction with guest molecules.

A hypothetical design for incorporating a derivative of this compound into a MOF is presented in the table below.

Framework TypeMetal NodeModified LinkerPotential LinkagePore Functionality
MOFZn₄OThis compound-4,4'-dicarboxylic acidCarboxylate-ZincMercapto, Ketone
COFN/AThis compound-4,4'-diboronic acidBoronate EsterMercapto, Ketone

Self-Assembly Mechanisms Driven by Mercapto/Ketone Interactions

While the mercapto and ketone groups may not be the primary linkers in robust frameworks like COFs and MOFs, they can play a significant role in the self-assembly of simpler supramolecular structures through weaker, non-covalent interactions.

The thiol group is a known hydrogen bond donor and can also participate in dipole-dipole interactions. The ketone group, with its polarized carbonyl bond, is an excellent hydrogen bond acceptor. These complementary functionalities could, in principle, lead to the formation of self-assembled structures such as chains or sheets in the solid state.

Furthermore, the interaction between a thiol and a ketone can lead to the formation of a hemithioacetal, which is a covalent but often reversible linkage. While typically not robust enough for the construction of permanent porous frameworks, this reversible covalent bond formation could be exploited in the design of dynamic materials or in templating the synthesis of more complex structures. The equilibrium between the free thiol and ketone and the hemithioacetal can be influenced by factors such as solvent, temperature, and the presence of catalysts.

Application in Heterogeneous Catalysis (Methodological Development)

The presence of both a mercapto and a ketone group makes this compound an interesting candidate for applications in heterogeneous catalysis, either as a ligand for a catalytically active metal or as a functional group on a catalyst support.

Anchoring Strategies for Catalyst Immobilization

To create a heterogeneous catalyst, a homogeneous catalyst is often immobilized on a solid support to facilitate catalyst separation and reuse. The mercapto group of this compound is particularly well-suited for this purpose.

Covalent Attachment: The thiol group can be readily attached to various support materials. For example, it can react with a silica (B1680970) surface that has been functionalized with chloropropyl groups via nucleophilic substitution. Alternatively, it can participate in thiol-ene "click" reactions with supports bearing alkene functionalities. frontiersin.org This provides a stable, covalent linkage for the immobilization of the molecule.

Coordination to Metal Surfaces: The thiol group has a strong affinity for the surfaces of noble metals such as gold, silver, and palladium. This interaction can be used to anchor the molecule, or a catalyst complex derived from it, onto metal nanoparticles or surfaces.

The following table summarizes potential anchoring strategies.

Support MaterialFunctionalizationAnchoring Reaction
Silica GelChloropropyl groupsNucleophilic Substitution
AluminaEpoxide groupsRing-opening reaction
Polymer ResinVinyl groupsThiol-ene radical addition
Gold NanoparticlesN/AAu-S bond formation

Design of Active Sites Featuring the Compound's Moiety

Once immobilized, the this compound moiety could be used to create specific active sites for catalysis.

As a Ligand: The mercapto group can act as a ligand to bind a catalytically active metal ion. For instance, it could coordinate to palladium to form a heterogeneous catalyst for cross-coupling reactions. The ketone group, being in proximity, could potentially influence the electronic properties of the metal center or participate in the catalytic cycle through secondary interactions.

As a Brønsted/Lewis Acidic/Basic Site: While the thiol group is weakly acidic, it can be deprotonated to form a thiolate, which can act as a soft nucleophile or a Brønsted base. The ketone's oxygen atom possesses lone pairs and can function as a Lewis base or a hydrogen bond acceptor. The combination of these two functionalities in a constrained environment could lead to cooperative catalytic effects. For example, in an aldol-type reaction, the ketone could activate an aldehyde via hydrogen bonding, while a nearby basic site facilitates the formation of an enolate.

The design of such active sites would require careful consideration of the geometry and electronic properties of the immobilized molecule to achieve the desired catalytic activity and selectivity.

Advanced Characterization Techniques and Methodological Innovations in Structural Elucidation

High-Resolution Spectroscopic Methodologies for Structural Assignment

High-resolution spectroscopy offers a detailed view of the molecular structure, connectivity, and electronic environment of 1-(3-Ethyl-5-mercaptophenyl)propan-1-one.

Advanced NMR Spectroscopy (2D techniques, solid-state NMR for methodological insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, the propanone moiety protons, and the thiol proton. The aromatic protons would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The propanone group would exhibit a quartet for the methylene protons adjacent to the carbonyl group and a triplet for the terminal methyl group. The thiol (S-H) proton signal is often broad and its chemical shift can vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon would be significantly deshielded, appearing around δ 190-200 ppm. researchgate.net Aromatic carbons would resonate in the δ 120-140 ppm region. The carbons of the ethyl and propanone groups would appear in the aliphatic region of the spectrum.

2D NMR Techniques: To definitively assign these signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl and propanone groups.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC: This long-range correlation experiment would show couplings between protons and carbons separated by two or three bonds. This is crucial for establishing the connectivity between the aromatic ring and the ethyl and propanone substituents. For example, it would show correlations between the protons of the propanone's methylene group and the carbonyl carbon, as well as the adjacent aromatic carbon.

Solid-State NMR: While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase, which can be particularly useful for studying polymorphism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~198
Aromatic CH7.2 - 7.8125 - 138
Aromatic C-S-~130
Aromatic C-C₂H₅-~145
Aromatic C-C(O)CH₂CH₃-~137
SH3.5 - 4.5 (broad)-
-C(O)CH₂CH₃~2.9 (q)~32
-C(O)CH₂CH₃~1.2 (t)~8
-CH₂CH₃ (Aromatic)~2.7 (q)~29
-CH₂CH₃ (Aromatic)~1.3 (t)~15

Detailed Mass Spectrometry Fragmentation Analysis for Mechanistic Deductions

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be used to generate a mass spectrum.

The molecular ion peak (M⁺) would be observed at the m/z value corresponding to the molecular weight of the compound. The fragmentation pattern would be dictated by the presence of the ketone, aromatic ring, and thioether functionalities. Key fragmentation pathways would include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃) to form an acylium ion, or the loss of the substituted phenyl group.

McLafferty Rearrangement: If a γ-hydrogen is available on an alkyl chain attached to the carbonyl group, a McLafferty rearrangement can occur. researchgate.net In this case, with a propanone group, this rearrangement is possible.

Cleavage at the Thioether Linkage: The C-S bond can also undergo cleavage, leading to fragments containing the sulfur atom.

Fragmentation of the Aromatic Ring: The substituted benzene (B151609) ring can also fragment, though this is often less favorable than cleavage at the functional groups.

A detailed analysis of the fragment ions and their relative abundances allows for the deduction of fragmentation mechanisms and provides further confirmation of the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺Molecular Ion-
[M-29]⁺[M-CH₂CH₃]⁺α-cleavage at the carbonyl group
[M-57]⁺[M-C(O)CH₂CH₃]⁺Cleavage of the propanone group
[M-SH]⁺[M-SH]⁺Loss of the sulfhydryl group

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. thermofisher.com

FTIR Spectroscopy: In the FTIR spectrum of this compound, a strong absorption band corresponding to the C=O stretch of the ketone would be expected in the region of 1680-1700 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency compared to an aliphatic ketone. youtube.com The S-H stretching vibration would appear as a weak band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
S-H Stretch2550-2600 (weak)2550-2600 (stronger)
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29602850-2960
C=O Stretch (Ketone)1680-1700 (strong)1680-1700 (moderate)
Aromatic C=C Stretch1450-16001450-1600

X-ray Crystallography and Diffraction Methodologies

X-ray crystallography and diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. warwick.ac.ukrigaku.com This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the crystalline state and provide insights into intermolecular interactions, such as hydrogen bonding involving the thiol group, and π-π stacking of the aromatic rings, which govern the crystal packing. The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates. mdpi.com

Powder X-ray Diffraction for Polymorph and Solid-State Studies

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. americanpharmaceuticalreview.com The PXRD pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity. americanpharmaceuticalreview.com A primary application of PXRD is in the study of polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can exhibit distinct physical properties, and PXRD is a key technique for their identification and characterization. improvedpharma.commalvernpanalytical.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), would be unique for each polymorph of this compound. mdpi.com

Chromatographic and Separation Science Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for real-time monitoring of chemical reactions. The combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive profile of both the target compound and any potential byproducts.

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. The development of a robust HPLC method is critical for separating the target compound from starting materials, reagents, and reaction intermediates. A typical approach involves reversed-phase chromatography, which is well-suited for moderately polar compounds.

A hypothetical HPLC method for the analysis of this compound could be developed using a C18 stationary phase, which provides excellent separation for aromatic compounds. auroraprosci.comperlan.com.pl The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution would allow for the effective separation of compounds with a range of polarities.

Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound are expected to have strong absorbance in the UV region. A photodiode array (PDA) detector would be particularly advantageous, as it can provide spectral information for each peak, aiding in peak identification and purity assessment.

The synthesis of this compound, likely via a Friedel-Crafts acylation or a related reaction, can be effectively monitored using this HPLC method. nih.govresearchgate.net By periodically injecting small aliquots of the reaction mixture into the HPLC system, the consumption of starting materials and the formation of the product can be tracked in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

While HPLC is ideal for the analysis of the primary product, GC-MS is a powerful tool for the identification of volatile and semi-volatile byproducts that may be present in the reaction mixture or as impurities in the final product. The high sensitivity and specificity of mass spectrometry allow for the confident identification of these minor components.

For a compound like this compound, direct GC-MS analysis is feasible. A standard non-polar or moderately polar capillary column, such as a 5% phenyl-methylpolysiloxane, would likely provide good separation of potential byproducts. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of compounds with a range of boiling points.

Mass spectral analysis would involve electron ionization (EI) to generate reproducible fragmentation patterns. The resulting mass spectrum of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethyl and propyl groups, and potentially the loss of the thiol group. scirp.orgscirp.orgresearchgate.net The fragmentation patterns of any observed byproducts can be compared to spectral libraries (e.g., NIST) for tentative identification.

In the context of a Friedel-Crafts acylation, potential volatile byproducts that could be detected by GC-MS include unreacted starting materials, side-products from over-acylation, or isomers of the desired product. researchgate.net Derivatization techniques, such as with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to enhance the volatility and detectability of carbonyl-containing byproducts if necessary. researchgate.net

Table 2: Hypothetical GC-MS Method Parameters for Analysis of Volatile Byproducts in the Synthesis of this compound

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Surface-Sensitive Spectroscopies for Thin Film and Interfacial Studies

The mercapto- group in this compound imparts a strong affinity for noble metal surfaces, making it an interesting candidate for the formation of self-assembled monolayers (SAMs) and for interfacial studies. Surface-sensitive spectroscopic techniques are crucial for characterizing the structure, orientation, and binding of this molecule on surfaces such as gold.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical state of the surface. For a thin film of this compound on a gold substrate, XPS would be used to confirm the presence of sulfur, carbon, and oxygen. High-resolution scans of the S 2p, C 1s, and O 1s regions would provide detailed information about the chemical environment of these elements. The binding energy of the S 2p peak would be indicative of the formation of a gold-thiolate bond, a characteristic feature of thiol adsorption on gold surfaces. aip.orgresearchgate.netnih.gov

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is another valuable tool for studying thin films. mt.com This technique can provide information about the vibrational modes of the adsorbed molecules, which can be used to deduce their orientation and packing on the surface. For this compound, the C=O stretching frequency would be sensitive to the local environment and could indicate the orientation of the propanone group relative to the surface. mdpi.comresearchgate.netnih.gov The aromatic C-H and aliphatic C-H stretching modes would also provide insights into the ordering of the molecules within the monolayer.

By combining these surface-sensitive techniques, a detailed picture of the interfacial behavior of this compound can be constructed, which is essential for its potential applications in areas such as molecular electronics, sensing, and corrosion inhibition.

Table 3: Expected Spectroscopic Signatures for this compound in Surface-Sensitive Analyses

TechniqueExpected ObservationInterpretation
XPS S 2p peak at a binding energy characteristic of a thiolate.Confirmation of covalent bonding between the sulfur atom and the gold surface.
High-resolution C 1s spectrum with components for aromatic, aliphatic, and carbonyl carbons.Elemental and chemical state analysis of the adsorbed layer.
ATR-FTIR Shift in the C=O stretching frequency compared to the bulk compound.Information on the orientation and packing of the propanone group at the interface.
Dichroism in the aromatic and aliphatic C-H stretching modes.Indication of molecular ordering and orientation within the self-assembled monolayer.

Future Research Directions and Unexplored Academic Avenues

Development of Novel Synthetic Routes to Access Undiscovered Derivatives

Future research will undoubtedly focus on the development of innovative and efficient synthetic methodologies to access a diverse library of derivatives based on the 1-(3-Ethyl-5-mercaptophenyl)propan-1-one scaffold. A primary objective will be to move beyond classical approaches and embrace modern synthetic strategies that offer higher yields, greater atom economy, and enhanced functional group tolerance. The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, will be paramount. For instance, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at various positions on the aromatic ring, leading to a vast chemical space of novel compounds.

Furthermore, the development of stereoselective synthetic routes will be a significant area of investigation. The synthesis of chiral derivatives could be achieved through asymmetric catalysis or the use of chiral auxiliaries, opening up avenues for applications in materials science and catalysis. The systematic exploration of reaction conditions, such as solvent, temperature, and catalyst loading, will be crucial for optimizing these synthetic transformations. A hypothetical exploration of synthetic routes is presented in Table 1.

Table 1: Hypothetical Exploration of Novel Synthetic Routes

Reaction Type Catalyst/Reagent Potential Derivative Hypothetical Yield (%)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 1-(3-Ethyl-5-(4-methoxyphenyl)phenyl)propan-1-one 85
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOtBu 1-(3-Ethyl-5-(diphenylamino)phenyl)propan-1-one 78
Thiol-Ene Click Reaction Photoinitiator, UV light S-(3-Ethyl-5-propionylphenyl)cysteine derivative 92
Asymmetric Aldol (B89426) Reaction Chiral Proline Catalyst (R)-1-(3-Ethyl-5-mercaptophenyl)-3-hydroxy-3-phenylpropan-1-one 95 (98% ee)

In-Depth Mechanistic Understanding of Complex Multi-Step Transformations

The identification and characterization of reaction intermediates are also critical for a complete mechanistic picture. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry can be utilized to detect and structurally elucidate transient species. Isotope labeling studies can further aid in tracking the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. Computational modeling, particularly density functional theory (DFT) calculations, will be an indispensable tool for mapping out potential energy surfaces, identifying transition states, and predicting reaction outcomes. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Mechanism Elucidation

Moreover, AI can be employed to elucidate complex reaction mechanisms. By analyzing large datasets of experimental and computational data, machine learning algorithms can identify patterns and correlations that provide insights into the underlying mechanistic details of a transformation. This can be particularly useful for complex multi-step reactions where traditional methods of mechanistic investigation may be challenging. The synergy between experimental chemistry and AI promises to accelerate the pace of discovery in this area. nih.gov

Exploration of its Role in Bio-inspired Chemical Synthesis (without clinical or biological activity focus)

Nature often provides inspiration for the development of novel and efficient chemical transformations. Bio-inspired chemical synthesis seeks to mimic the strategies employed by enzymes and other biological systems to carry out complex chemical reactions with high selectivity and efficiency. The unique combination of a thiol and a ketone functional group in this compound makes it an interesting candidate for bio-inspired synthesis.

Future research could explore the use of this compound as a building block in the synthesis of complex molecules that mimic the structure and function of natural products. For instance, the thiol group could participate in Michael additions or disulfide bond formation, while the ketone functionality could be a handle for various carbon-carbon bond-forming reactions. jackwestin.com The development of one-pot, multi-component reactions inspired by biosynthetic pathways could lead to the efficient construction of intricate molecular architectures. researchgate.net

Contribution to Fundamental Theory Development in Organosulfur Chemistry and Ketone Reactivity

The study of this compound and its reactions can contribute significantly to the fundamental understanding of organosulfur chemistry and ketone reactivity. The interplay between the electron-donating or -withdrawing nature of substituents on the aromatic ring and the reactivity of the thiol and ketone functional groups can provide valuable insights into structure-reactivity relationships. wikipedia.orgnih.gov

Systematic studies on the acidity of the thiol proton, the nucleophilicity of the thiolate anion, and the electrophilicity of the ketone carbonyl in a series of derivatives can lead to the development of more accurate predictive models for their reactivity. libretexts.org Furthermore, investigating the participation of the sulfur atom in intramolecular catalysis or as a directing group in various transformations could uncover novel reactivity patterns and expand the synthetic utility of organosulfur compounds. acs.org

Opportunities for Interdisciplinary Research Collaborations

The exploration of this compound and its derivatives presents numerous opportunities for interdisciplinary research collaborations. The unique properties of mercaptans and their derivatives make them relevant to various industrial processes. nih.govmdpi.com Collaborations with materials scientists could lead to the development of novel polymers or functional materials with tailored optical, electronic, or mechanical properties. The thiol group, for instance, can be used to anchor these molecules to metal surfaces, opening up possibilities in nanotechnology and surface science. nih.gov

Collaborations with computational chemists will be essential for developing accurate theoretical models to predict the properties and reactivity of these compounds. Furthermore, partnerships with analytical chemists can lead to the development of new methods for the detection and quantification of these molecules in various matrices. Such interdisciplinary efforts will be crucial for fully realizing the scientific and technological potential of this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.